molecular formula C23H23FN2O2S B1226211 3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Cat. No. B1226211
M. Wt: 410.5 g/mol
InChI Key: YGRBMKXOAUNPHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

LSM-18518 is a member of quinolines.

Scientific Research Applications

Synthesis of Novel Compounds

One of the primary applications of this compound is in the synthesis of novel spiro compounds. For example, it has been used in the three-component synthesis of spiro[4H-pyran-3,3′-oxindoles] (Zafari et al., 2020). These syntheses typically involve reactions with various aryl cyanomethyl ketones and malononitrile or ethyl cyanoacetate.

Heterocyclic Chemistry

This compound is integral in heterocyclic chemistry, particularly in forming spirocyclic tetrahydrobenzo[if]quinolizines (Baradarani et al., 2018). These reactions often involve novel methodologies and can lead to the creation of structurally unique and potentially biologically active molecules.

Anticoagulant Activity

Some derivatives of this compound have been evaluated for their anticoagulant activity. This includes studies examining their inhibitory activity against blood coagulation factors (Novichikhina et al., 2020).

Structural Analysis

The compound also plays a role in structural chemistry, where its derivatives are analyzed for their molecular structure, as in the case of a spiro-indole derivative synthesized and structurally analyzed by Sehgal et al. (Sehgal et al., 1994).

Molecular Binding Studies

It is also used in studies investigating molecular binding, such as the binding of synthesized derivatives with human serum albumin, providing insights into potential therapeutic applications (Murugesan et al., 2017).

properties

Product Name

3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

Molecular Formula

C23H23FN2O2S

Molecular Weight

410.5 g/mol

IUPAC Name

3-(4-fluorophenyl)-6',9',11',11'-tetramethylspiro[1,3-thiazolidine-2,3'-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene]-2',4-dione

InChI

InChI=1S/C23H23FN2O2S/c1-13-9-17-14(2)11-22(3,4)26-20(17)18(10-13)23(21(26)28)25(19(27)12-29-23)16-7-5-15(24)6-8-16/h5-10,14H,11-12H2,1-4H3

InChI Key

YGRBMKXOAUNPHR-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C3=C1C=C(C=C3C4(C2=O)N(C(=O)CS4)C5=CC=C(C=C5)F)C)(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
Reactant of Route 2
3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
Reactant of Route 3
3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
Reactant of Route 4
3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
Reactant of Route 5
3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione
Reactant of Route 6
3'-(4-fluorophenyl)-4,4,6,8-tetramethyl-5,6-dihydro-4H,4'H-spiro[pyrrolo[3,2,1-ij]quinoline-1,2'-[1,3]thiazolidine]-2,4'-dione

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